CID 844490
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Description
CID 844490 is also known as 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid . It has a molecular weight of 236.25 and a molecular formula of C10H8N2O3S .
Molecular Structure Analysis
The molecular structure of CID 844490 includes a benzoic acid moiety and a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The exact structure can be represented by the SMILES string: C1C(=O)N=C(S1)NC2=CC=CC(=C2)C(=O)O .Scientific Research Applications
These applications highlight the versatility of CID 844490, demonstrating its impact across scientific disciplines. Researchers continue to explore novel uses for these devices, pushing the boundaries of scientific discovery and technological advancement . If you’d like further details on any specific application, feel free to ask!
properties
IUPAC Name |
3-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-3-1-2-6(4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXUEDHHKANNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)NC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N=C(S1)NC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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